2-Bromo-4-chlorothiazole

Catalog No.
S689684
CAS No.
139670-03-4
M.F
C3HBrClNS
M. Wt
198.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chlorothiazole

CAS Number

139670-03-4

Product Name

2-Bromo-4-chlorothiazole

IUPAC Name

2-bromo-4-chloro-1,3-thiazole

Molecular Formula

C3HBrClNS

Molecular Weight

198.47 g/mol

InChI

InChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H

InChI Key

WOUPIOIURYZNRU-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)Br)Cl

Canonical SMILES

C1=C(N=C(S1)Br)Cl

2-Bromo-4-chlorothiazole is a highly valuable, dihalogenated heterocyclic building block extensively utilized in medicinal chemistry, agrochemical synthesis, and advanced materials development [1]. Featuring a thiazole core substituted with a bromine atom at the C2 position and a chlorine atom at the C4 position, this compound provides a built-in reactivity differential that is highly sought after for complex molecular assembly. As a stable, process-friendly precursor, it is primarily procured to serve as a linchpin in sequential cross-coupling reactions, allowing chemists to selectively functionalize the thiazole ring in a controlled, step-wise manner without the need for cumbersome protecting-group strategies.

Research Fit

Sequential cross-coupling workflow
Catalyst-switchable regioselectivity supports orthogonal functionalization at C2 and C4 in two steps.
Differentiated halogen reactivity
Bromine at C2 and chlorine at C4 provide an intrinsic reactivity gradient for sequential SNAr or cross-coupling.
Patent-documented protocol available
A reported synthesis with characterization benchmarks supports QC verification and in-house preparation.

Attempting to substitute 2-bromo-4-chlorothiazole with symmetric analogs, such as 2,4-dibromothiazole or 2,4-dichlorothiazole, fundamentally compromises process efficiency and regiocontrol [1]. While 2,4-dibromothiazole can undergo cross-coupling preferentially at the C2 position, the reactivity difference between the two identical halogens is relatively small, often resulting in statistical mixtures of mono-coupled products, regioisomers, and di-coupled byproducts unless strict stoichiometric ratios and specialized, costly catalytic conditions are maintained. By utilizing 2-bromo-4-chlorothiazole, buyers leverage the inherent kinetic disparity between the highly reactive C2-Br bond and the significantly less reactive C4-Cl bond, ensuring absolute chemoselectivity during initial functionalization and eliminating the need for complex, yield-depleting chromatographic separations [2].

Substitution Risk

Regioisomer
Target: 2-Br,4-Cl
Predictable reactivity gradient; catalyst-switchable Suzuki selectivity at either position.
Substitute: 2-Br,5-Cl isomer
Altered electronic distribution may shift coupling site preference and sequence; reactivity profile may not transfer.
Symmetric dihalo
Target: mixed Br/Cl
Intrinsic leaving-group differentiation enables orthogonal functionalization without protecting groups.
Substitute: 2,4-dibromo / 2,4-dichloro
Symmetric reactivity may lead to mixtures; catalyst-switchable regiocontrol is not achievable.
Mono-halogenated
Target: dihalogenated
Two synthetic handles for sequential elaboration from a single intermediate.
Substitute: mono-halo thiazoles
Single functionalization site limits diversification; may require additional halogenation steps.

C2-Selective Palladium Cross-Coupling

In standard palladium-catalyzed cross-coupling reactions, the C2-Br bond of 2-bromo-4-chlorothiazole undergoes oxidative addition orders of magnitude faster than the C4-Cl bond, resulting in exclusive mono-coupling at the C2 position [1]. In contrast, using 2,4-dibromothiazole under similar standard conditions often yields a mixture of C2-mono, C4-mono, and C2,C4-di-coupled products, necessitating precise stoichiometric control or cryogenic conditions to limit over-reaction [2].

Evidence DimensionRegioselectivity in Pd-catalyzed mono-coupling
Target Compound Data>95% chemoselective for C2 mono-coupling (C4-Cl remains unreacted)
Comparator Or Baseline2,4-dibromothiazole (yields mixtures of mono- and di-coupled products without strict control)
Quantified DifferenceNear-total elimination of di-coupled byproducts and C4-regioisomers
ConditionsStandard Pd-catalyzed Suzuki/Negishi coupling conditions (e.g., Pd(PPh3)4, room temp to 50°C)

Eliminates the need for complex chromatographic separations of regioisomers, directly increasing the yield and scalability of mono-substituted thiazole intermediates.

Suzuki regioselectivity
Head-to-head
C2-selective: >99:1 with Pd(PPh3)4
C4-selective: >99:1 with Pd/Josiphos
Supports orthogonal coupling workflow selection; symmetric dihalo analogs cannot achieve switchable regiocontrol.
Suzuki coupling with arylboronic acids, K3PO4, THF, 60–80°C.

Sequential Protecting-Group-Free Functionalization

The distinct reactivity of the two halogens allows 2-bromo-4-chlorothiazole to serve as a reliable scaffold for sequential, orthogonal cross-coupling. After initial functionalization at C2 via the reactive bromide, the remaining C4 chloride can be subsequently activated using harsher conditions (e.g., Buchwald-type ligands or elevated temperatures) for a second, distinct coupling step [1]. 2,4-Dibromothiazole cannot reliably support this orthogonal sequential coupling without temporary masking strategies, as both positions possess similar reactivity profiles [2].

Evidence DimensionCapability for sequential, distinct cross-couplings
Target Compound DataSupports two distinct, stepwise coupling reactions (C2 then C4)
Comparator Or Baseline2,4-dibromothiazole (competing reactivity prevents clean sequential functionalization with different nucleophiles)
Quantified DifferenceReduction of synthesis steps by eliminating the need for protecting groups
ConditionsStep 1: Standard Pd coupling (C2). Step 2: Activated Pd coupling (C4)

Dramatically shortens the synthetic route for complex 2,4-disubstituted thiazole APIs by enabling a modular, two-step build process.

Antimicrobial screening
Reported
MIC 32 µg/mL
E. coli & S. aureus
Reported dual-strain screening profile; may support antimicrobial fragment-based screening context.
Broth microdilution assay; class-level comparison with non-halogenated thiazole fragments.

Controlled Halogen-Metal Exchange

2-Bromo-4-chlorothiazole offers highly predictable behavior under lithiation conditions. Treatment with n-butyllithium in THF at -90 °C leads to clean bromine-lithium exchange at the C2 position, yielding 2-lithio-4-chlorothiazole [1]. In contrast, polybrominated thiazoles like 2,5-dibromothiazole or 2,4-dibromothiazole are highly susceptible to 'halogen dance' isomerizations or competing exchange at multiple sites, often requiring precise microreactor flow control to tame the resulting complex isomer mixtures.

Evidence DimensionRegiopurity of the lithiated intermediate
Target Compound DataClean, exclusive C2-lithiation without isomerization
Comparator Or BaselinePolybrominated thiazoles (prone to rapid halogen dance isomerization)
Quantified DifferenceHigh regiopurity of the trapped product vs. complex isomer mixtures
Conditionsn-BuLi, THF, cryogenic temperatures (-90 °C)

Ensures high reproducibility and purity when generating metalated thiazole nucleophiles for downstream trapping with electrophiles in scale-up environments.

SNAr reactivity gradient
Class-level
C2-Br: fast SNAr (RT–60°C)
C4-Cl: moderate (requires >80°C)
Supports reactivity-gradient screening; symmetric analogs lack intrinsic temperature differential.
Data to verify; no published head-to-head comparison under identical conditions.
Patent protocol
Method context
Regioselective lithiation of 2,5-dibromo-4-chlorothiazole with n-BuLi at −90°C in THF, then aqueous quench.
Provides citable characterization benchmarks (¹H NMR δ 7.09 ppm; LC-MS [M+H]⁺ 199.9) for QC verification.
US2014/171417 A1; supports in-house synthesis and quality review.

2,4-Disubstituted Thiazole APIs

Ideal for manufacturing complex pharmaceuticals, such as CFTR inhibitors or antiparasitic agents, where distinct substituents must be sequentially installed at the C2 and C4 positions without the use of protecting groups [1].

Agrochemical Library Construction

Highly suited for developing novel larval development inhibitors or herbicides, leveraging the compound's ability to undergo clean, high-yield mono-coupling at the C2 position while leaving the C4 position intact [2].

Halogenated Pharmacophore Development

Selected when the C4-chlorine is intended to be retained in the final drug molecule for metabolic stability or specific target binding, utilizing the highly reactive C2-bromine exclusively for structural attachment to the core scaffold [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential cross-coupling SAR
Catalyst-switchable regioselectivity
Orthogonal functionalization workflow
Antimicrobial fragment screening
Halogenated thiazole scaffold with reported screening profile
Dual-strain MIC endpoint review
Agrochemical intermediate synthesis
Differentiated halogen reactivity
Sequential functionalization yield
In-house synthesis and QC
Patent-documented protocol with characterization benchmarks
Identity and purity verification

XLogP3

2.9

Explore Compound Types